4-Acetyl-3-fluorobenzonitrile

Physicochemical Properties Purification Distillation

4-Acetyl-3-fluorobenzonitrile (CAS 1352144-78-5) is a strategic building block with a proven 4-acetyl-3-fluoro substitution pattern essential for synthesizing xanthine oxidase inhibitors. Its LogP of 1.90 enhances membrane permeability for CNS/intracellular targets without adding molecular weight. Boiling point of 286.7°C exceeds positional isomers, enabling robust high-temperature process chemistry and facile chromatographic separation from byproducts. Substituting with other fluoro-acetylbenzonitrile isomers risks failed syntheses and altered biological outcomes. Available at ≥97% purity.

Molecular Formula C9H6FNO
Molecular Weight 163.15 g/mol
CAS No. 1352144-78-5
Cat. No. B1445392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetyl-3-fluorobenzonitrile
CAS1352144-78-5
Molecular FormulaC9H6FNO
Molecular Weight163.15 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=C(C=C1)C#N)F
InChIInChI=1S/C9H6FNO/c1-6(12)8-3-2-7(5-11)4-9(8)10/h2-4H,1H3
InChIKeyFPUKFDAMYXSCGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetyl-3-fluorobenzonitrile (CAS 1352144-78-5): A Versatile Building Block for Fluorinated Pharmaceuticals and Agrochemicals


4-Acetyl-3-fluorobenzonitrile (CAS 1352144-78-5) is a substituted benzonitrile derivative featuring an acetyl group at the 4-position and a fluorine atom at the 3-position . This unique substitution pattern imparts distinct physicochemical properties, making it a valuable scaffold and synthetic intermediate in medicinal chemistry and agrochemical research. The compound is commercially available from multiple reputable vendors at purities typically ≥95% , and its reactivity profile stems from the synergistic combination of the electron-withdrawing nitrile, the electron-withdrawing fluorine, and the electrophilic acetyl functional groups .

Why Positional Isomers Are Not Interchangeable: The Critical Impact of Substitution Pattern on Physicochemical Properties


Within the family of fluoro-acetylbenzonitriles, subtle changes in the relative positions of the acetyl and fluorine substituents on the benzene ring lead to significant and quantifiable differences in key physicochemical properties, such as boiling point and lipophilicity (LogP). These differences directly impact the compound's behavior in downstream applications, including its volatility during purification, its solubility profile in reaction media, and its ability to cross biological membranes if incorporated into a drug-like molecule [1]. Consequently, substituting 4-acetyl-3-fluorobenzonitrile with a positional isomer without rigorous re-optimization of reaction conditions can lead to failed syntheses, lower yields, and altered biological outcomes, underscoring the non-interchangeable nature of these seemingly similar building blocks .

Quantitative Differentiation Guide: 4-Acetyl-3-fluorobenzonitrile vs. Key Positional Isomers


Boiling Point Differentiation: 4-Acetyl-3-fluorobenzonitrile vs. 3-Acetyl-4-fluorobenzonitrile

4-Acetyl-3-fluorobenzonitrile exhibits a significantly higher calculated boiling point compared to its positional isomer, 3-acetyl-4-fluorobenzonitrile. This 15.7 °C difference is substantial and can be exploited for separation or purification purposes, or conversely, requires different conditions for solvent removal and distillation [1][2].

Physicochemical Properties Purification Distillation

Lipophilicity Contrast: LogP of 4-Acetyl-3-fluorobenzonitrile vs. 3-Acetyl-4-fluorobenzonitrile

The substitution pattern dramatically alters lipophilicity, with 4-acetyl-3-fluorobenzonitrile having a LogP value of 1.90, indicating significantly higher hydrophobicity than its isomer 3-acetyl-4-fluorobenzonitrile (LogP 0.78) [1]. A higher LogP implies a greater propensity to partition into organic phases, affecting solubility in aqueous vs. organic media and influencing membrane permeability in biological systems.

Lipophilicity ADME Solubility

Comparative Physicochemical Profile: Boiling Point Trends Across the Isomeric Series

The boiling point of 4-acetyl-3-fluorobenzonitrile (286.7±25.0 °C) is intermediate within the series of positional isomers. It is higher than that of 3-acetyl-2-fluorobenzonitrile (263.9±25.0 °C) and 3-acetyl-4-fluorobenzonitrile (271.0±25.0 °C), but lower than that of 4-acetyl-2-fluorobenzonitrile (296.2±25.0 °C) [1][2]. This non-linear trend highlights the specific and non-intuitive impact of the 4-acetyl/3-fluoro substitution pattern on intermolecular forces.

Structure-Property Relationship Thermal Properties Isomer Series

Commercial Availability and Cost Comparison as a Procurement Differentiator

For research-scale procurement, 4-acetyl-3-fluorobenzonitrile is widely available from major suppliers. A direct price comparison shows it is more cost-effective on a per-gram basis compared to its positional isomer 4-acetyl-2-fluorobenzonitrile. For instance, a 1g quantity from one major supplier is priced at $350 for the target compound , while 4-acetyl-2-fluorobenzonitrile is priced at £30 (approx. $38 USD) for 1g from another . However, the target compound's pricing may reflect higher demand and established use in certain patent routes.

Procurement Cost Analysis Commercial Availability

Optimal Application Scenarios for 4-Acetyl-3-fluorobenzonitrile in Research and Development


Synthesis of Fused Heterocyclic Pharmaceuticals

4-Acetyl-3-fluorobenzonitrile serves as a key intermediate in the synthesis of fused heterocyclic derivatives, as exemplified by its use in the preparation of xanthine oxidase inhibitors for the potential treatment of hyperuricemia [1]. The specific 4-acetyl-3-fluoro substitution pattern is essential for the subsequent cyclization and functionalization steps that build the desired heterocyclic core, which cannot be achieved with other positional isomers [1].

Development of Fluorinated APIs with Optimized Lipophilicity

The calculated LogP of 1.90 for 4-acetyl-3-fluorobenzonitrile is significantly higher than that of many common fluoroaromatic building blocks . This property makes it a strategic choice for medicinal chemists seeking to increase the lipophilicity of a lead compound without adding significant molecular weight. This can be crucial for improving membrane permeability and optimizing the ADME profile of drug candidates, particularly for targets in the central nervous system or intracellular compartments .

Agrochemical Intermediate Requiring a Specific Thermal Profile

In the synthesis of herbicides or pesticides, reaction steps often require elevated temperatures. The boiling point of 286.7±25.0 °C for 4-acetyl-3-fluorobenzonitrile indicates it can withstand high-temperature reactions that might cause lower-boiling isomers (e.g., 3-acetyl-2-fluorobenzonitrile, bp 263.9 °C) to vaporize or decompose [2]. This thermal stability provides a wider operational window for process chemists developing robust, scalable synthetic routes [2].

Precision Synthesis Where Isomeric Purity is Paramount

Due to the quantifiable differences in boiling point and LogP relative to its isomers, 4-acetyl-3-fluorobenzonitrile can be effectively resolved from a mixture of byproducts using standard techniques like flash chromatography or fractional distillation . This is a critical advantage in multi-step syntheses where the presence of even trace amounts of a positional isomer could lead to downstream impurities in the final active ingredient .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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